Trimanganese tetraoxide

Catalog No.
S601915
CAS No.
1317-35-7
M.F
Mn3O4
H2Mn3O4
M. Wt
230.828 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimanganese tetraoxide

CAS Number

1317-35-7

Product Name

Trimanganese tetraoxide

IUPAC Name

manganese(2+);manganese(3+);oxygen(2-)

Molecular Formula

Mn3O4
H2Mn3O4

Molecular Weight

230.828 g/mol

InChI

InChI=1S/3Mn.4O/q+2;2*+3;4*-2

InChI Key

AMWRITDGCCNYAT-UHFFFAOYSA-L

SMILES

[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+3].[Mn+3]

solubility

Solubility in water: none

Synonyms

hausmannite, manganese monoxide, manganese oxide, manganese oxide, hydrate, manganomanganic oxide, manganous-manganic oxide, Mn3O4

Canonical SMILES

O[Mn]=O.O[Mn]=O.[Mn]

The exact mass of the compound Trimanganese tetraoxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Oxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> N.a.. However, this does not mean our product can be used or applied in the same or a similar way.

Trimanganese tetraoxide (Mn3O4), commonly known as hausmannite, is a mixed-valence manganese oxide containing both Mn(II) and Mn(III) in a stable spinel crystal structure. In industrial and advanced research procurement, Mn3O4 is primarily sourced as a high-purity precursor for lithium-ion battery cathodes, soft magnetic ferrites, and advanced electrocatalysts. Unlike single-valence manganese oxides, the coexistence of Mn2+ and Mn3+ ions within its lattice imparts distinct redox properties, making it highly valuable for supercapacitor electrodes and heterogeneous catalysis. Its high thermal stability and predictable morphological control make it a superior baseline material for solid-state synthesis workflows where structural integrity is critical[1].

Research Fit

Li-ion battery anode research
Catalyst precursor for advanced oxidation
High-temperature stable oxide phase

Substituting Mn3O4 with the more ubiquitous manganese dioxide (MnO2) or manganese(III) oxide (Mn2O3) frequently leads to catastrophic process failures in high-temperature manufacturing. Because MnO2 is thermodynamically unstable at elevated temperatures, it undergoes a series of decomposition reactions—releasing oxygen to form Mn2O3 and eventually Mn3O4—when heated above 500°C. If MnO2 is used directly as a precursor for spinels or ferrites, this outgassing creates severe internal porosity, structural defects, and unpredictable tap densities in the final product. Furthermore, in electrochemical and catalytic applications, the absence of the specific Mn2+/Mn3+ mixed-valence ratio found in Mn3O4 drastically alters reaction kinetics, lowering specific capacitance in supercapacitors and reducing turnover frequencies in cyclic carbonate synthesis [1].

Substitution Risk

Manganese oxide phase mismatch
Theoretical capacity, catalytic activity, and thermal stability differ significantly among MnO, Mn₂O₃, MnO₂, and Mn₃O₄; generic substitution may shift device or process performance.
Spinel oxide catalytic profile
Catalytic activity order for peroxymonosulfate activation is Mn₃O₄ > Co₃O₄ > Fe₃O₄; replacing Mn₃O₄ with another spinel may alter reaction rate and pollutant removal.
Thermal stability hierarchy
Mn₃O₄ is the stable terminal oxide above ~1000 °C where other MnOx phases decompose; substitution with less stable oxides may compromise high-temperature material integrity.

High-Density Precursor for LiMn₂O₄ Cathodes

In the solid-state synthesis of lithium manganese oxide (LiMn2O4) cathodes, trimanganese tetraoxide (Mn3O4) prevents the detrimental oxygen-release phase transitions that plague manganese dioxide (MnO2) precursors at high calcination temperatures. Using highly crystalline Mn3O4 yields a tap density greater than 2.2 g/cm³ and a low specific surface area (<2.0 m²/g), avoiding the internal porosity and structural defects caused when MnO2 thermally decomposes during firing. This structural stability directly translates to superior electrochemical cycling performance in the final cathode material [1].

Evidence DimensionPrecursor thermal stability and tap density
Target Compound DataMaintains phase stability at high temperatures, yielding tap densities >2.2 g/cm³.
Comparator Or BaselineMnO2 (undergoes O2-releasing thermal decomposition, creating porous, lower-density intermediates).
Quantified DifferenceElimination of high-temperature oxygen outgassing; >2.2 g/cm³ tap density vs. lower density porous MnO2-derived intermediates.
ConditionsSolid-state firing for lithium manganese oxide (LiMn2O4) preparation at >600°C.

For battery manufacturers, selecting Mn3O4 as a precursor prevents porosity-inducing outgassing during high-temperature calcination, ensuring higher volumetric energy density and structural integrity in the final cathode.

Theoretical Capacity
Head-to-head
Mn₃O₄: 937 mAh g⁻¹; MnO: 755 mAh g⁻¹; 24% higher than MnO
Supports anode material selection for Li-ion battery research
Based on conversion reaction mechanism with Li⁺

Halogen-Free CO₂ Cycloaddition Performance

Trimanganese tetraoxide exhibits superior catalytic activity for the halogen-free cycloaddition reaction of CO2 and epoxides compared to other manganese oxidation states. In comparative evaluations, the catalytic performance followed the order Mn3O4 > MnO2 > Mn2O3 > MnO. The Mn3O4 catalyst achieved a >99.9% yield of propylene carbonate with a maximum initial turnover frequency (TOF) of 28.6 h⁻¹, the highest among the tested metallic oxide catalysts. This enhanced performance is attributed to the optimal balance of moderate-strength acidic and basic active sites provided by the co-existing Mn³⁺ and oxygen vacancy sites [1].

Evidence DimensionInitial Turnover Frequency (TOF) and product yield
Target Compound DataAchieved >99.9% yield with an initial TOF of 28.6 h⁻¹.
Comparator Or BaselineMnO2, Mn2O3, and MnO (lower catalytic activity in the established order).
Quantified DifferenceMn3O4 ranks 1st in the series (Mn3O4 > MnO2 > Mn2O3 > MnO) for CO2 conversion to propylene carbonate.
ConditionsReaction in N,N-dimethylformamide solvent at 393 K and 3 MPa CO2.

Procuring Mn3O4 over MnO2 for CO2 utilization catalysis significantly maximizes turnover frequency and product yield without requiring halogenated co-catalysts.

Reversible Capacity (composite)
Head-to-head
532 mAh g⁻¹ at 500 mA g⁻¹ (MNGO composite); ~1.5× commercial graphite
Supports composite anode research for high current density applications
Measured in Li-ion half-cell

Supercapacitor Specific Capacitance

As an electrode material for supercapacitors, Mn3O4 offers distinct advantages over MnO2 due to the co-existence of Mn²⁺ and Mn³⁺ oxidation states, which facilitates efficient redox transformations and ion absorption. When formulated into carbon nanocomposites (e.g., Mn3O4/amorphous carbon), Mn3O4 electrodes consistently outperform MnO2 equivalents of similar mass. Specifically, optimized Mn3O4/carbon nanoparticle composites have demonstrated a specific capacitance of up to 522 F/g at 1 A/g, yielding higher energy densities (up to 58.72 Wh/kg) than standard benchmark manganese oxide supercapacitor formulations[1].

Evidence DimensionSpecific capacitance and energy density
Target Compound DataMn3O4/carbon composites achieve up to 522 F/g (at 1 A/g) and 58.72 Wh/kg.
Comparator Or BaselineMnO2-based carbon composites of similar mass loading.
Quantified DifferenceMn3O4 composites yield significantly higher specific and areal capacitance than baseline MnO2 composites.
ConditionsEvaluated via galvanostatic charge-discharge at 1 A/g in aqueous electrolytes.

For energy storage device engineering, substituting MnO2 with nanostructured Mn3O4 directly increases the specific capacitance and overall energy density of the supercapacitor.

PMS Activation Activity
Head-to-head
Complete phenol removal in ~20 min; Ea = 38.5 kJ/mol (Mn₃O₄), 66.2 kJ/mol (Co₃O₄)
Reported highest activity among tested spinels; may support advanced oxidation research
Conditions: 25 ppm phenol, 0.4 g/L catalyst, 2 g/L Oxone, 25 °C

ORR Intermediate Stabilization

The mixed-valence nature of Mn3O4 (containing both Mn²⁺ and Mn³⁺) fundamentally alters its electrocatalytic behavior in the oxygen reduction reaction (ORR) compared to MnO2 (Mn⁴⁺). While MnO2 often drives different mechanistic pathways depending on its polymorph, the presence of Mn³⁺ in Mn3O4 provides optimal binding energy for oxygen intermediates, facilitating efficient electron transfer. Studies indicate that reduced manganese oxides like Mn3O4 exhibit higher specific ORR activities than those containing exclusively Mn²⁺ or Mn⁴⁺, making it a highly tunable and effective non-precious metal electrocatalyst for alkaline fuel cells and metal-air batteries [1].

Evidence DimensionSpecific ORR activity and intermediate stabilization
Target Compound DataExhibits high specific ORR activity due to optimal Mn³⁺ active sites.
Comparator Or BaselinePure Mn⁴⁺ oxides (MnO2) or pure Mn²⁺ oxides (MnO).
Quantified DifferenceHigher specific activity normalized to surface area for Mn³⁺-containing oxides compared to exclusively Mn⁴⁺ or Mn²⁺ baselines.
ConditionsAlkaline ORR electrocatalysis (e.g., 0.1 M KOH).

Procuring Mn3O4 provides electrocatalyst developers with a mixed-valence starting material that inherently possesses the highly active Mn³⁺ sites required for efficient oxygen reduction kinetics.

Electrocatalytic Rank
Ranked in tested set
Ranked #1 (Mn₃O₄) > Mn₂O₃ > α-MnO₂ > Mn-BTC; Tafel slopes 116 mV dec⁻¹ (HER), 54 mV dec⁻¹ (OER)
Reported top rank among MnOx series; supports non-precious metal electrocatalyst research
Dry (LIB) and wet (HER/OER) testing conditions
Specific Capacitance (composite)
Head-to-head
473 F g⁻¹ (Mn₃O₄/MWCNT) vs 259 F g⁻¹ (pristine); 83% higher
Quantifies composite enhancement; supports supercapacitor electrode research
1 A g⁻¹ in 1 M Na₂SO₄ electrolyte
Thermal Stability
Reported
Stable Mn₃O₄ phase from ~990 °C to 1169 °C; MnO₂ and Mn₂O₃ decompose at lower temperatures
Reported high-temperature stability; supports precursor selection for ceramic synthesis
Atmospheric pressure conditions

Solid-State Synthesis of Li-Ion Battery Cathodes

Where high-density, defect-free LiMn2O4 or NMC spinels are required, Mn3O4 is the precursor of choice to bypass the oxygen-releasing thermal decomposition associated with MnO2, ensuring high tap density and structural integrity[1].

Halogen-Free CO₂ Cycloaddition

Where industrial CO2 utilization to cyclic carbonates (e.g., propylene carbonate) is targeted, Mn3O4 provides the optimal balance of acidic and basic active sites for maximum turnover frequency compared to other manganese oxides [2].

High-Energy-Density Supercapacitors

Where maximum specific capacitance is needed, carbon-supported Mn3O4 composites leverage the mixed-valence Mn²⁺/Mn³⁺ redox transitions to outperform standard MnO2 electrodes in aqueous electrolytes [3].

Metal-Air Battery Electrocatalysts

Where efficient oxygen reduction reaction (ORR) kinetics are required, Mn3O4 supplies the critical Mn³⁺ active sites necessary for stabilizing oxygen intermediates in alkaline media, outperforming pure Mn(IV) or Mn(II) oxides [4].

Application Fit

Application
Selection Property
Validation Focus
Lithium-Ion Battery Anode
Theoretical capacity and composite compatibility
Verify reversible capacity and cycling stability in composite anode half-cells
Water Treatment Catalyst
Catalytic activity for peroxymonosulfate activation
Confirm degradation kinetics and catalyst reusability in pilot-scale tests
Supercapacitor Electrode
Specific capacitance and composite enhancement
Validate capacitance retention and rate capability in composite electrodes
Ceramics & High-Temp Precursor
High-temperature phase stability
Confirm phase purity and thermal decomposition behavior up to target processing temperatures

Physical Description

BROWN-TO-BLACK CRYSTALLINE POWDER.

Density

4.8 g/cm³

Melting Point

1564 °C

Other CAS

1317-35-7

Wikipedia

Manganese(II,III) oxide

Use Classification

Plastics -> Polymer Type -> N.a.
Plastics -> Pigments agents

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